Silanamine, 1-chloro-N,N,1,1-tetramethyl-

Overview

Description

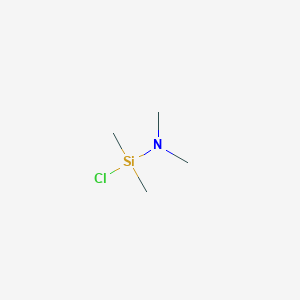

Silanamine, 1-chloro-N,N,1,1-tetramethyl- is a useful research compound. Its molecular formula is C4H12ClNSi and its molecular weight is 137.68 g/mol. The purity is usually 95%.

The exact mass of the compound Silanamine, 1-chloro-N,N,1,1-tetramethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Silanamine, 1-chloro-N,N,1,1-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silanamine, 1-chloro-N,N,1,1-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-[chloro(dimethyl)silyl]-N-methylmethanamine, also known as Dimethylaminodimethylchlorosilane, is primarily used as a reagent in the synthesis of various organic and inorganic compounds

Mode of Action

The compound acts as a silylating agent, introducing a silyl group into other molecules during chemical reactions . This can alter the properties of the target molecule, such as its reactivity or stability.

Biochemical Pathways

Instead, it is used in synthetic pathways in the laboratory to create other compounds .

Result of Action

The primary result of the action of N-[chloro(dimethyl)silyl]-N-methylmethanamine is the formation of new compounds through the introduction of a silyl group . The exact molecular and cellular effects depend on the specific reaction and the compounds involved.

Biological Activity

Silanamine, 1-chloro-N,N,1,1-tetramethyl- (CAS Number: 18209-60-4) is a chlorosilane compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and toxicity profiles based on diverse research findings.

Silanamine, 1-chloro-N,N,1,1-tetramethyl- exhibits several notable physicochemical properties:

| Property | Value |

|---|---|

| Molar Mass | 137.68 g/mol |

| Density | 0.908 g/cm³ |

| Boiling Point | 108-109 °C |

| Synonyms | Dimethylaminodimethylchlorosilane, Chlorodimethyl(dimethylamino)silane |

These properties suggest that the compound may have unique interactions with biological systems due to its silane structure and chlorine substituent.

Research indicates that silanamine compounds can interact with various biological pathways. The primary mechanisms of action include:

- Cytotoxicity : Silanamine derivatives have shown cytotoxic effects in various cell lines. For instance, studies have demonstrated that exposure to silanamine can induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

- Inflammatory Response : The compound has been implicated in modulating inflammatory responses. It appears to influence the expression of pro-inflammatory cytokines such as IL-8 and COX-2 in lung epithelial cells, suggesting a potential role in respiratory conditions .

- Interaction with Enzymatic Systems : Silanamine has been studied for its effects on cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the liver. This interaction may lead to altered metabolic pathways for various pharmaceuticals .

Case Studies

Several case studies have highlighted the biological activity of silanamine:

- Study on Cytotoxic Effects : A study conducted on human lung cancer cell lines (A549) revealed that treatment with silanamine resulted in significant cell death compared to control groups. The mechanism was linked to increased oxidative stress and mitochondrial dysfunction .

- Inflammation Model : In an experimental model using NCI-H441 Clara cells, exposure to silanamine resulted in elevated levels of IL-8 and COX-2 mRNA expression, indicating a pro-inflammatory response that could be relevant in chronic respiratory diseases .

Toxicity Profile

The toxicity profile of silanamine is critical for assessing its safety for potential therapeutic use. Evaluations have indicated:

Properties

IUPAC Name |

N-[chloro(dimethyl)silyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12ClNSi/c1-6(2)7(3,4)5/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZHOUYDAHXRLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066339 | |

| Record name | Silanamine, 1-chloro-N,N,1,1-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18209-60-4 | |

| Record name | 1-Chloro-N,N,1,1-tetramethylsilanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18209-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanamine, 1-chloro-N,N,1,1-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018209604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanamine, 1-chloro-N,N,1,1-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanamine, 1-chloro-N,N,1,1-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-N,N,1,1-tetramethylsilylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does Dimethylaminodimethylchlorosilane contribute to the development of high-temperature elastomers?

A1: Dimethylaminodimethylchlorosilane plays a crucial role as a building block in synthesizing high-temperature elastomers. It reacts with disilanol prepolymers to form linear silarylene-siloxane-diacetylene polymers. [] These polymers, upon thermal treatment, undergo crosslinking via the diacetylene units, resulting in the formation of elastomeric materials. These elastomers exhibit remarkable thermal stability, remaining stable in air at temperatures up to 330 °C. []

Q2: How can Dimethylaminodimethylchlorosilane be used to analyze RNA structure?

A2: Dimethylaminodimethylchlorosilane (DMAS-Cl) offers a unique approach to analyze RNA structure by targeting the solvent accessibility of guanosine residues. [] The silicon atom in DMAS-Cl reacts with the N2 position of guanosine through its d-orbitals. This reaction mechanism allows for nucleophilic attack from various spatial orientations, making it less sensitive to electrostatic factors that typically influence the reactivity of carbon-based electrophiles. [] The extent of DMAS-Cl reactivity with guanosine is therefore primarily governed by solvent accessibility, providing a direct and quantitative measure of this crucial structural parameter in RNA. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.